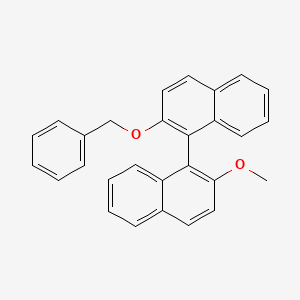

2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene

Description

2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 2-position and a methoxy group at the 2’-position on the binaphthalene skeleton. Binaphthyl derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No. |

918298-72-3 |

|---|---|

Molecular Formula |

C28H22O2 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)-2-phenylmethoxynaphthalene |

InChI |

InChI=1S/C28H22O2/c1-29-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)30-19-20-9-3-2-4-10-20/h2-18H,19H2,1H3 |

InChI Key |

MYUDVVLBMAFFPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic ester or boronic acid derivative of one naphthalene unit is coupled with a halogenated derivative of the other naphthalene unit in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoate esters, while reduction of the methoxy group can produce hydroxyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a probe for investigating molecular interactions.

Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.

2-Benzyloxyphenol: It is used in the synthesis of hydroquinone derivatives and as a reagent for the preparation of polypeptides.

Uniqueness

2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene is unique due to its binaphthyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.

Biological Activity

2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique binaphthalene structure, which contributes to its interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The molecular structure of 2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene can be represented as follows:

This compound features a benzyloxy group and a methoxy group attached to the binaphthalene core, which enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that 2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency.

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial efficacy of 2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene has also been explored. It demonstrated activity against several bacterial strains:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, suggesting that the compound possesses significant antibacterial properties.

This antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve:

- Acetylcholinesterase Inhibition : Inhibitory activity against acetylcholinesterase (AChE) was noted, with IC50 values around 0.5 µM.

- Oxidative Stress Reduction : The compound exhibited antioxidant properties, reducing reactive oxygen species (ROS) levels in neuronal cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene:

-

Study on Breast Cancer Cells :

- Objective: To evaluate the cytotoxic effects on MCF-7 cells.

- Findings: The compound induced apoptosis via mitochondrial pathways and increased the expression of pro-apoptotic proteins.

-

Antimicrobial Assessment :

- Objective: To test against common pathogens.

- Findings: Showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a notable effect against drug-resistant strains.

-

Neuroprotective Study :

- Objective: To assess effects on AChE activity.

- Findings: Demonstrated a dose-dependent reduction in AChE activity and oxidative stress markers in neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.